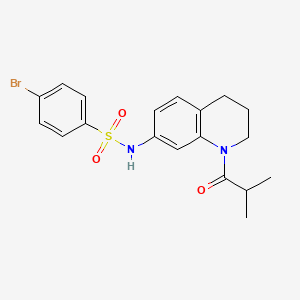

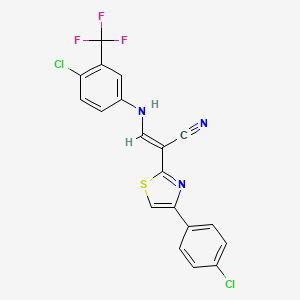

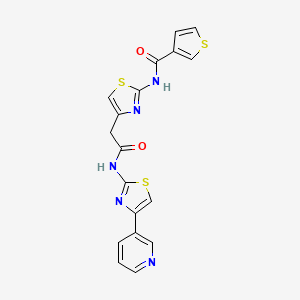

![molecular formula C15H14N6OS B2920610 Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1235264-62-6](/img/structure/B2920610.png)

Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anti-Mycobacterial Properties

Research indicates that benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, structurally similar to the specified compound, have been identified as promising anti-mycobacterial chemotypes. These compounds have shown potent activity against Mycobacterium tuberculosis H37Rv strain, with several derivatives demonstrating low cytotoxicity and significant therapeutic indices. The study highlights the potential of such chemotypes in addressing tuberculosis through novel therapeutic agents (Pancholia et al., 2016).

Antimicrobial Activity

Another study focused on pyridine derivatives incorporating benzothiazole and thiadiazole moieties, which exhibit variable antimicrobial activities against bacteria and fungi. This research underscores the diverse pharmacological applications of benzothiazole derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Insecticidal Assessment

Compounds incorporating a thiadiazole moiety have been synthesized and tested for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These findings point towards the potential use of thiadiazole derivatives in agricultural pest control strategies, providing a basis for further exploration of such compounds in pest management (Fadda et al., 2017).

Electrochemical Study for Anticancer Activity

An electrochemical study on the redox chemistry of cyclic benzimidazole derivatives bearing piperazine substituents, similar in structure to the compound of interest, has been conducted. This research provides insights into the anticancer potential of such compounds through their electrochemical behavior, suggesting avenues for the development of novel anticancer therapeutics (Jovanović et al., 2019).

Molecular Aggregation Studies

Studies on molecular aggregation involving derivatives of thiadiazole have revealed insights into the spectroscopic properties and the influence of substituent groups on molecule aggregation. Such research contributes to the understanding of the physical and chemical properties of thiadiazole derivatives, with implications for their application in material science and organic electronics (Matwijczuk et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds have demonstrated inhibitory activity against protein tyrosine phosphatase 1b (ptp1b) and shp2 . These proteins play crucial roles in cellular signaling pathways, particularly those related to growth and differentiation.

Mode of Action

Compounds with similar structures have been extensively researched for use in photovoltaics or as fluorescent sensors . They function as electron donor–acceptor (D–A) systems, with the benzo[c][1,2,5]thiadiazol (BTZ) motif acting as a strongly electron-accepting moiety .

Biochemical Pathways

The btz motif has been researched for photocatalytic applications, primarily in heterogeneous systems involving btz-containing metal–organic frameworks (mofs), covalent organic frameworks (cofs), and conjugated porous polymers (cpps) .

Result of Action

Similar compounds have been used as potential visible-light organophotocatalysts . They have also been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light is a critical factor for compounds used in photovoltaics or as fluorescent sensors . Additionally, the rise of photoredox catalysis as a powerful tool for enabling organic transformations has stimulated discussions about environmentally sustainable chemistry .

Propiedades

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6OS/c22-14(11-2-3-12-13(10-11)19-23-18-12)20-6-8-21(9-7-20)15-16-4-1-5-17-15/h1-5,10H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJODIQFTNLRCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

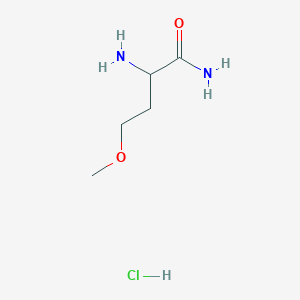

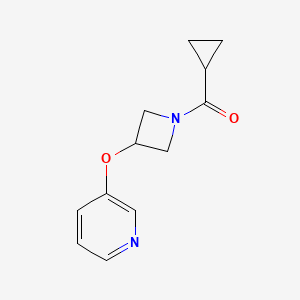

![N-[(2-methoxyphenyl)methyl]-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2920532.png)

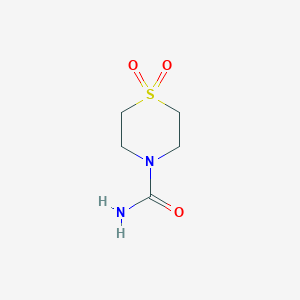

![N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide](/img/structure/B2920542.png)

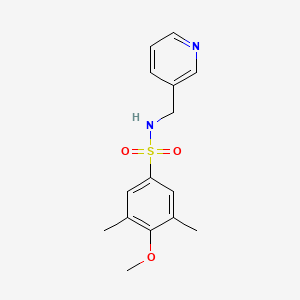

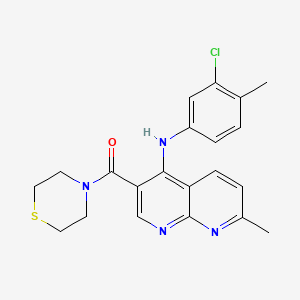

![4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide](/img/structure/B2920545.png)

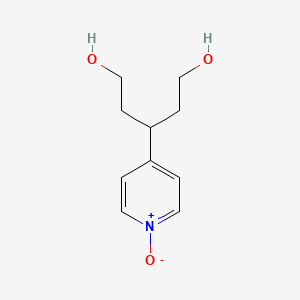

![2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2920546.png)

![N-cyclohexyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2920547.png)